Placental Microsomal STS Inhibition: Target Compound vs. Irosustat (STX64)
In human placental microsome preparations using [³H]estrone sulfate (E1S) as substrate, the target compound demonstrates an IC₅₀ of 3.40 nM, representing a 2.35-fold improvement in potency over the clinical-stage inhibitor Irosustat (STX64/667 COUMATE), which exhibits an IC₅₀ of 8 nM in the same assay system . The target compound's 3.40 nM value was obtained after 30-minute incubation with scintillation spectrometry detection, while the Irosustat value derives from the foundational publication by Purohit et al. (2000) using a comparable placental microsomal protocol .
| Evidence Dimension | Steroid sulfatase (STS) inhibition potency in human placental microsomes |
|---|---|
| Target Compound Data | IC₅₀ = 3.40 nM (30-min incubation, [³H]E1S substrate, scintillation spectrometry) |
| Comparator Or Baseline | Irosustat (STX64/667 COUMATE): IC₅₀ = 8 nM (placental microsomal assay, Purohit et al., 2000) |
| Quantified Difference | 2.35-fold more potent (3.40 nM vs. 8 nM) |
| Conditions | Human placental microsomes; [³H]E1S substrate; scintillation spectrometry; 30-min incubation (target); comparable protocol (Irosustat) |
Why This Matters
Superior potency in the widely accepted placental microsome benchmark assay indicates that the target compound may achieve effective STS blockade at lower concentrations, potentially improving the therapeutic window in drug development programs targeting hormone-dependent cancers.
- [1] BindingDB BDBM50380215 / ChEMBL CHEMBL2011415. IC50 3.40 nM. Assay: Inhibition of steroid sulfatase in human placental microsomes using [3H]E1S after 30 mins by scintillation spectrometry. View Source
- [2] Purohit A, et al. In vivo inhibition of estrone sulfatase activity and growth of nitrosomethylurea-induced mammary tumors by 667 COUMATE. Cancer Res. 2000;60(13):3394-6. PMID: 10910045. (Irosustat IC50 = 8 nM in placental microsomal assay). View Source
